molecular formula C15H21FN2O3 B8123760 4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8123760
M. Wt: 296.34 g/mol
InChI Key: JRYFHYGBWNLZAC-UHFFFAOYSA-N
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Description

4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperidine ring substituted with a fluoro-pyridinyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-fluoro-2-pyridinol with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-pyridinyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-pyridinyl group can enhance binding affinity and specificity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropyridin-2-ylboronic acid: Shares the fluoro-pyridinyl group but differs in the functional groups attached.

    3-(6-Fluoro-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with an azetidine ring instead of a piperidine ring.

Uniqueness

4-(6-Fluoro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a fluoro-pyridinyl group and a piperidine ring, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(6-fluoropyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYFHYGBWNLZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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